4-(2,4-Dimethylphenyl)-2-nitrophenol
Description
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(8-11)15(17)18/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSVTECCOXMHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686231 | |
| Record name | 2',4'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-01-6 | |
| Record name | 2',4'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4'-Hydroxy-3'-nitro-2,4-dimethylbiphenyl: Nomenclature, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl, a compound not extensively documented in current chemical literature. In the absence of established data, this document serves as a foundational resource, offering a systematic approach to its nomenclature, a plausible and detailed synthetic protocol, predicted physicochemical properties, and a discussion of its potential applications in medicinal chemistry and materials science. This guide is intended to empower researchers with the necessary theoretical and practical framework to synthesize, characterize, and investigate this novel biphenyl derivative.
Part 1: Nomenclature and Structural Elucidation
The systematic naming of substituted biphenyls follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name "4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl" designates a biphenyl core with specific substituents on each phenyl ring.
According to IUPAC nomenclature for biphenyls:
-
The two phenyl rings are connected by a single bond at the 1 and 1' positions.[1]
-
One ring is numbered 1 through 6, and the other is numbered 1' through 6'.[2]
-
The ring with the principal functional group, if any, is typically chosen as the unprimed ring. However, for clarity and adherence to the provided name, we will follow the numbering implied.
-
The locants (positions of substituents) are assigned to give the lowest possible numbers to the substituents.[3]
Based on these rules, the structure of 4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl is as follows:
-
Biphenyl Core : Two phenyl rings joined by a C-C single bond.
-
Ring 1 (Unprimed) : Contains two methyl (-CH₃) groups at positions 2 and 4.
-
Ring 2 (Primed) : Contains a hydroxyl (-OH) group at position 4' and a nitro (-NO₂) group at position 3'.
The preferred IUPAC name (PIN) for this compound, based on the seniority of functional groups (phenol being senior to the nitro and methyl groups), would be 2-nitro-5-(2,4-dimethylphenyl)phenol . However, to maintain consistency with the topic's nomenclature, this guide will use the name 4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl, which unambiguously defines the same structure.
Part 2: Proposed Synthesis Pathway
The construction of the C-C bond between the two phenyl rings is the key step in synthesizing biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this purpose, known for its mild reaction conditions and tolerance of a wide range of functional groups.[4][5] This proposed synthesis involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key precursors:
-
Arylboronic Acid : 2,4-Dimethylphenylboronic acid.
-
Aryl Halide : A halogenated 4-hydroxy-3-nitrophenol derivative, such as 4-bromo-2-nitrophenol.
Synthesis of Precursors
1. 2,4-Dimethylphenylboronic acid: This reagent is commercially available but can also be synthesized from 2,4-dimethylbromobenzene via a Grignard reaction followed by treatment with a trialkyl borate.[6][7]
2. 4-Bromo-2-nitrophenol: This precursor can be synthesized by the nitration of 4-bromophenol.[8] The hydroxyl group is an ortho-, para-director, and the presence of the bromine at the para position directs the incoming nitro group to the ortho position.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the final coupling step to yield 4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl.
Materials:
-
4-Bromo-2-nitrophenol (1.0 eq)
-
2,4-Dimethylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq) or another suitable base
-
Solvent: Toluene/Water mixture (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrophenol, 2,4-dimethylphenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand.
-
Add the degassed solvent mixture (toluene and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane to yield the pure 4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl.
Part 3: Predicted Physicochemical Properties and Characterization
The physicochemical properties of a molecule are crucial for its handling, formulation, and biological activity. The properties of 4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl can be predicted based on its constituent functional groups.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₃NO₃ | Derived from the chemical structure. |
| Molecular Weight | ~243.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to orange crystalline solid. | The nitro-aromatic functionality often imparts color. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and ethyl acetate. | The biphenyl core and methyl groups are hydrophobic, while the hydroxyl and nitro groups provide some polarity. |
| Acidity (pKa) | The phenolic hydroxyl group is expected to be acidic, with a pKa likely in the range of 7-9. | The electron-withdrawing nitro group ortho to the hydroxyl group will increase its acidity compared to phenol (pKa ~10). |
| Spectroscopic Data | ¹H NMR: Expect distinct aromatic proton signals, two singlets for the methyl groups, and a broad singlet for the hydroxyl proton. ¹³C NMR: Signals for 14 unique carbon atoms. IR: Characteristic peaks for O-H, C-H (aromatic and aliphatic), and N-O (nitro group) stretching. MS: A molecular ion peak corresponding to the molecular weight. | These are standard analytical techniques for structural confirmation. |
Part 4: Potential Applications and Rationale
Substituted biphenyls are a class of "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets.[9] The specific combination of functional groups in 4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl suggests several potential areas of application.
Drug Development and Medicinal Chemistry
-
Enzyme Inhibition: The biphenyl scaffold can mimic the binding of endogenous ligands to enzymes. The nitro and hydroxyl groups can form hydrogen bonds with active site residues, while the dimethylphenyl ring can engage in hydrophobic interactions. This makes it a candidate for screening against kinases, proteases, and other enzyme classes.
-
Antimicrobial Agents: Nitroaromatic compounds are known for their antimicrobial properties.[10][11] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are cytotoxic.[11] This molecule could be investigated for activity against various bacterial or parasitic pathogens.
-
Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the biphenyl ring could confer antioxidant properties. Chronic inflammation is often linked to oxidative stress, suggesting potential anti-inflammatory applications as well.
Materials Science
-
Dyes and Pigments: The conjugated π-system of the biphenyl core, extended by the nitro group (a chromophore), suggests that this molecule could be colored and potentially useful as a dye or pigment.
-
Organic Electronics: Biphenyl derivatives are used in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials due to their rigid structure and ability to transport charge.[12][13] Further functionalization could tune its electronic properties for such applications.
The presence of the nitro group is a double-edged sword; while it can confer valuable biological activity, it can also be associated with toxicity.[14] Therefore, any drug development program involving this scaffold would require careful toxicological evaluation.
Conclusion
While 4'-hydroxy-3'-nitro-2,4-dimethylbiphenyl is not a well-characterized compound, its structure presents intriguing possibilities for research in both medicinal chemistry and materials science. This guide provides a comprehensive starting point for its investigation, from a reliable synthetic strategy based on the robust Suzuki-Miyaura coupling to a predictive analysis of its properties and potential applications. The detailed protocols and workflows are designed to be directly applicable in a laboratory setting, paving the way for the synthesis and future study of this and related novel biphenyl derivatives.
References
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Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]
- Ohta, H., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki−Miyaura Coupling of Phenylboronic Acids with 4.
- Bar-Niv, Y. (2010).
- Jones, B., & Chapman, J. (1952). 337. The nitration of esters of 4-hydroxydiphenyl. The preparation of 4-hydroxy-4′- and -2′-nitrodiphenyls. Journal of the Chemical Society (Resumed), 1829-1832.
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IUPAC NOMENCLATURE OF BIPHENYLS. (2020, November 5). YouTube. Retrieved February 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved February 24, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved February 24, 2026, from [Link]
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Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved February 24, 2026, from [Link]
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LookChem. (2025, May 20). 4-bromo-2-nitrophenol. Retrieved February 24, 2026, from [Link]
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Chemistry Stack Exchange. (2015, November 16). What is the preferred IUPAC name of 4-propionyl biphenyl? Retrieved February 24, 2026, from [Link]
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ACD/Labs. (n.d.). Rule A-52. Two Identical Ring Systems (HYDROCARBON RING ASSEMBLIES). Retrieved February 24, 2026, from [Link]
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Wikipedia. (n.d.). Biphenyl. In Wikipedia. Retrieved February 24, 2026, from [Link]
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- Popiołek, Ł., & Biernasiuk, A. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1316.
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An In-depth Technical Guide to the Physical Properties of 2-nitro-4-(2,4-xylyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physical properties of the novel organic compound, 2-nitro-4-(2,4-xylyl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and extrapolates data from structurally analogous compounds to offer a robust predictive profile. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering not only predicted values for key physical parameters but also detailed, field-proven methodologies for their empirical determination. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the synthesis and characterization of this and similar nitrophenolic compounds.
Introduction
2-nitro-4-(2,4-xylyl)phenol is a substituted nitrophenol of interest in medicinal chemistry and material science due to the combined functionalities of a phenolic hydroxyl group, a sterically hindered nitro group, and a bulky lipophilic xylyl substituent. These structural features are anticipated to confer unique solubility, reactivity, and biological activity. This guide presents a detailed analysis of its core physical properties, providing a critical starting point for its synthesis, purification, and application in further research.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any chemical entity is to define its molecular structure and derive its basic physicochemical parameters.
Molecular Formula: C₁₄H₁₃NO₃
Molecular Weight: 243.26 g/mol
The structure of 2-nitro-4-(2,4-xylyl)phenol, illustrated below, consists of a phenol ring substituted with a nitro group at the ortho position and a 2,4-dimethylphenyl (xylyl) group at the para position relative to the hydroxyl group.
Caption: Chemical structure of 2-nitro-4-(2,4-xylyl)phenol.
Predicted Physical Properties
The physical properties of 2-nitro-4-(2,4-xylyl)phenol are predicted based on the analysis of structurally related compounds.
| Property | Predicted Value/Range | Rationale |
| Appearance | Yellow to light brown crystalline solid | The nitro group often imparts a yellow color to organic compounds. |
| Melting Point | 100 - 130 °C | The presence of a bulky xylyl group and intermolecular hydrogen bonding will likely result in a moderately high melting point. For comparison, 4-nitrophenol melts at 113-115 °C.[1][2] The bulky, non-planar nature of the xylyl group may disrupt crystal packing, potentially lowering the melting point relative to more symmetrical analogs. |
| Boiling Point | > 300 °C (with decomposition) | Due to its high molecular weight and polarity, a high boiling point is expected. Nitrophenols can be prone to decomposition at elevated temperatures. |
| Solubility | ||
| Water | Low | While the phenol and nitro groups can engage in hydrogen bonding, the large, nonpolar xylyl group will significantly decrease aqueous solubility. Aromatic nitro compounds are generally insoluble in water.[3][4] |
| Polar Organic Solvents (e.g., Ethanol, Acetone) | Moderately to highly soluble | The molecule's overall polarity should allow for good solubility in polar organic solvents.[5] |
| Nonpolar Organic Solvents (e.g., Hexane) | Low to moderately soluble | The large hydrocarbon framework (xylyl group) will contribute to some solubility in nonpolar solvents. |
| Aqueous Base (e.g., 5% NaOH) | Soluble | The acidic phenolic proton will react with a base to form a water-soluble phenoxide salt. |
| Aqueous Acid (e.g., 5% HCl) | Insoluble | The molecule lacks a basic functional group to be protonated by dilute acid. |
Experimental Determination of Physical Properties
This section outlines the standard laboratory protocols for the empirical determination of the key physical properties of 2-nitro-4-(2,4-xylyl)phenol.
Melting Point Determination
Principle: The melting point of a crystalline solid is a key indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0 °C. Impurities depress and broaden the melting point range.
Experimental Protocol:
-
Sample Preparation: Ensure the synthesized 2-nitro-4-(2,4-xylyl)phenol is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[6]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[8]
-
Approximate Melting Point: Heat the sample rapidly to obtain a rough estimate of the melting point.[7]
-
Accurate Melting Point: Allow the apparatus to cool to at least 20 °C below the approximate melting point. With a fresh sample, heat at a rate of 1-2 °C per minute.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.[7]
Caption: Workflow for Melting Point Determination.
Solubility Characterization
Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[10]
Experimental Protocol:
-
Sample Preparation: Place approximately 25 mg of 2-nitro-4-(2,4-xylyl)phenol into separate, clean test tubes for each solvent.[11]
-
Solvent Addition: Add 0.75 mL of the test solvent (water, ethanol, acetone, hexane, 5% NaOH, 5% HCl) to the respective test tubes in portions, shaking vigorously after each addition.[11]
-
Observation: Observe for complete dissolution. The formation of Schlieren lines can indicate that the compound is dissolving.
-
pH Testing (if water-soluble): If the compound dissolves in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[12]
-
Data Recording: Record the compound as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Caption: Decision tree for solubility testing.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-nitro-4-(2,4-xylyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]
Predicted ¹H NMR Spectrum:
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Phenolic (-OH) | 9.0 - 11.0 | Singlet (broad) |
| Aromatic (H on nitrophenol ring) | 7.0 - 8.2 | Multiplet |
| Aromatic (H on xylyl ring) | 6.8 - 7.5 | Multiplet |
| Methyl (-CH₃ on xylyl ring) | 2.2 - 2.5 | Two Singlets |
Predicted ¹³C NMR Spectrum:
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
| Aromatic (C-OH) | 150 - 160 |
| Aromatic (C-NO₂) | 135 - 145 |
| Aromatic (C-C) | 115 - 140 |
| Methyl (-CH₃) | 20 - 25 |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (phenol) | 3200 - 3600 | Broad |
| Aromatic C-H stretch | 3000 - 3100 | Sharp |
| Asymmetric N-O stretch (nitro) | 1550 - 1475 | Strong |
| Symmetric N-O stretch (nitro) | 1360 - 1290 | Strong |
| Aromatic C=C stretch | 1400 - 1600 | Medium to strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.[14]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 243.
-
[M-OH]⁺: A peak at m/z = 226, corresponding to the loss of the hydroxyl radical.
-
[M-NO₂]⁺: A peak at m/z = 197, corresponding to the loss of the nitro group.
-
Tropylium-type ions: Fragmentation of the aromatic rings may lead to characteristic peaks at m/z = 91 and 77.[15][16]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron impact (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
Synthesis and Purification
A plausible synthetic route for 2-nitro-4-(2,4-xylyl)phenol involves the nitration of 4-(2,4-xylyl)phenol. The synthesis of the precursor, 4-(2,4-xylyl)phenol, can be achieved through a Suzuki or similar cross-coupling reaction. A more direct approach, by analogy to the synthesis of similar compounds, would be the nitration of 4-(2,4-xylyl)phenol.[17]
Experimental Protocol for Nitration:
-
Dissolution: Dissolve 4-(2,4-xylyl)phenol in a suitable solvent such as acetic acid or dichloromethane.[18]
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[19]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion
This technical guide has presented a comprehensive predictive profile of the physical properties of 2-nitro-4-(2,4-xylyl)phenol. By leveraging data from structurally related compounds and established analytical methodologies, this document provides a solid foundation for researchers to synthesize, characterize, and utilize this novel compound. The detailed experimental protocols are designed to be self-validating, ensuring that empirical data can be reliably obtained and compared with the predicted values presented herein.
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On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Quora. [Link]
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Chemical Ionization Mass Spectrometry. IV. Aromatic Hydrocarbons. ACS Publications. [Link]
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Aromatic Nitro Compounds. Missouri S&T. [Link]
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image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Doc Brown's Chemistry. [Link]
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Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles. National Center for Biotechnology Information. [Link]
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Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. [Link]
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Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. ResearchGate. [Link]
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4-Nitrophenol. Wikipedia. [Link]
-
4-Nitrophenol | C6H5NO3. PubChem. [Link]
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Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds. National Center for Biotechnology Information. [Link]
-
The melting point of o-nitrophenol is 44°C while that of the para-isomer is 114°C. Explain. Brainly.in. [Link]
-
Which of the following has higher melting point and why auto nitrophenol or para nitrophenol? Quora. [Link]
- Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
IR: nitro groups. University of Calgary. [Link]
-
Compound 528966: 2-Nitro-4-(propan-2-yl)phenol - Dataset - Catalog. GeoPlatform. [Link]
-
Compound 528966: 2-Nitro-4-(propan-2-yl)phenol - Catalog. Data.gov. [Link]
-
2-Nitro-4-(pyridin-4-yl)phenol | C11H8N2O3. PubChem. [Link]
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A Technical Guide to 2,4-Dimethylphenyl Substituted Nitrophenols: Synthesis, Characterization, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of 2,4-dimethylphenyl substituted nitrophenols, a class of organic compounds with significant potential in medicinal chemistry and drug development. While direct literature on this specific substitution pattern is emerging, this document synthesizes established chemical principles and data from structurally related compounds to offer a robust framework for researchers, scientists, and drug development professionals. We will explore plausible synthetic routes, predict spectroscopic characteristics, and discuss the potential biological activities of these molecules, grounding our discussion in the broader context of nitroaromatic compounds in pharmaceutical research.
Introduction: The Scientific Rationale
The confluence of a nitrophenol core with a 2,4-dimethylphenyl (or xylyl) substituent presents a compelling scaffold for drug design. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore and, in some contexts, a toxicophore.[1][2] Its presence can significantly influence a molecule's electronic properties, membrane permeability, and metabolic pathways.[1][3] Often, the biological activity of nitroaromatic compounds is contingent on the reductive activation of the nitro group by cellular nitroreductases, leading to the formation of reactive nitrogen species with cytotoxic or antimicrobial effects.[4]
The 2,4-dimethylphenyl group introduces lipophilicity and steric bulk, which can modulate the compound's interaction with biological targets, improve its pharmacokinetic profile, and potentially reduce off-target effects. The strategic placement of these two moieties on a phenolic backbone creates a molecule with a unique combination of electronic and steric properties, ripe for exploration in various therapeutic areas.
Synthetic Methodologies: A Proposed Pathway
Direct synthesis of 2,4-dimethylphenyl substituted nitrophenols can be approached through several established organic chemistry reactions. While direct nitration of a 2,4-dimethylphenyl substituted phenol is a possibility, controlling the regioselectivity can be challenging. A more controlled and versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6]
Proposed Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5] In the context of our target molecule, this would involve the coupling of a suitably protected halonitrophenol with 2,4-dimethylphenylboronic acid.
Diagram: Proposed Suzuki-Miyaura Coupling for the Synthesis of 4-(2,4-Dimethylphenyl)-2-nitrophenol
Caption: Proposed synthesis of 4-(2,4-dimethylphenyl)-2-nitrophenol via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling to synthesize 4-(2,4-dimethylphenyl)-2-nitrophenol.
Materials:
-
4-Bromo-2-nitrophenol
-
2,4-Dimethylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-2-nitrophenol (1.0 eq), 2,4-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and deionized water in a 4:1 ratio.
-
To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic and Analytical Characterization
The structural elucidation of the synthesized 2,4-dimethylphenyl substituted nitrophenols would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for a representative compound, 4-(2,4-dimethylphenyl)-2-nitrophenol, based on the analysis of its constituent functional groups.
| Technique | Predicted Data |
| ¹H NMR | * Aromatic protons of the nitrophenol ring: δ 7.5-8.2 ppm. |
-
Aromatic protons of the dimethylphenyl ring: δ 6.9-7.2 ppm.
-
Methyl protons: two singlets around δ 2.2-2.4 ppm.
-
Phenolic proton: a broad singlet, chemical shift dependent on solvent and concentration. | | ¹³C NMR | * Aromatic carbons: δ 115-160 ppm.
-
Methyl carbons: δ 20-25 ppm. | | FT-IR (cm⁻¹) | * O-H stretch (phenolic): ~3400-3200 (broad).
-
C-H stretch (aromatic): ~3100-3000.
-
C-H stretch (aliphatic): ~2950-2850.
-
NO₂ asymmetric stretch: ~1530-1500.
-
NO₂ symmetric stretch: ~1350-1300.
-
C=C stretch (aromatic): ~1600 and ~1475. | | UV-Vis | Absorption peaks in the UV-visible region are expected due to the extended π-conjugation and the presence of the nitro chromophore. The exact λmax will be solvent-dependent.[7][8] | | Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound. |
Diagram: Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic analysis and structural confirmation of the synthesized compounds.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 2,4-dimethylphenyl substituted nitrophenols is not yet widely available, the known activities of related nitroaromatic compounds provide a strong basis for predicting their therapeutic potential.[1][2]
Antimicrobial Activity
Nitroaromatic compounds are a cornerstone of antimicrobial therapy.[1] The mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.[4] This leads to cellular damage and death. It is plausible that 2,4-dimethylphenyl substituted nitrophenols could exhibit activity against a range of bacterial and fungal pathogens.
Anticancer Activity
The hypoxic environment of solid tumors can be exploited by hypoxia-activated prodrugs.[9] Nitroaromatic compounds can be selectively reduced in these low-oxygen conditions to release cytotoxic agents, targeting cancer cells while sparing healthy tissues. The lipophilic 2,4-dimethylphenyl group could enhance the accumulation of these compounds in tumor tissues.
Anti-inflammatory Activity
Some nitrophenol derivatives have demonstrated anti-inflammatory properties. The introduction of the 2,4-dimethylphenyl moiety could modulate the interaction with inflammatory targets and improve the overall anti-inflammatory profile.
Future Directions and Conclusion
The class of 2,4-dimethylphenyl substituted nitrophenols represents a promising, yet underexplored, area of medicinal chemistry. This technical guide has provided a foundational framework by proposing a viable synthetic strategy via Suzuki-Miyaura coupling, predicting the key spectroscopic features for their characterization, and outlining their potential therapeutic applications based on the well-established bioactivities of nitroaromatic compounds.
Future research should focus on the systematic synthesis of a library of these compounds with varying substitution patterns on both aromatic rings. Subsequent screening for antimicrobial, anticancer, and anti-inflammatory activities will be crucial to validate the therapeutic potential of this novel chemical scaffold. In-depth mechanistic studies will also be necessary to elucidate the specific modes of action and to optimize the lead compounds for further drug development.
References
- Jarad, A. J., Tawfiq, M. T., & Shakir, S. (2018). Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. International Journal of Engineering Sciences & Research Technology, 7(5), 401-407.
- Chen, J., Ma, J., & Zhu, Z. (2021).
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
- Noriega, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chen, J., Ma, J., & Zhu, Z. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ChemIQSoc. (n.d.). Preparation of 4-nitrophenol.
- GetSy, T. A., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 25(4), 2831-2843.
- Organic Syntheses. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Google Patents. (n.d.). DE4223979C2 - Process for the preparation of 2,4-dimethylphenol.
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
-
Noriega, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]
- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs.
- Noriega, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- BenchChem. (n.d.). Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols.
- ResearchGate. (n.d.). Proposed mechanisms for 4-nitrophenol reduction (a), Suzuki–Miyaura coupling (b) and click reactions (c).
- ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.
- MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 29(12), 2841.
- Noriega, C., et al. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
- ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Methodological & Application
Breaking the Ortho-Barrier: Advanced Protocols for Sterically Hindered Biaryl Cross-Coupling
Abstract & Core Challenge
The synthesis of tetra-ortho-substituted biaryls represents the "ceiling" of difficulty in palladium-catalyzed cross-coupling. In these systems, the steric bulk surrounding the coupling sites creates a kinetic bottleneck, primarily inhibiting the reductive elimination step of the catalytic cycle. Standard protocols (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) invariably fail here, resulting in stalled reactions or dehalogenation byproducts.
This guide provides a validated, mechanistic approach to overcoming these barriers using two dominant high-performance systems: Buchwald G4 Palladacycles and Pd-PEPPSI-NHC precatalysts.
Mechanistic Grounding: The "Monoligated" Imperative
To couple sterically hindered substrates, the active catalyst must be a monoligated Pd(0) species (L-Pd(0)) . Bis-ligated species (
The Steric Bottleneck
-
Oxidative Addition (OA): Generally fast, even for hindered substrates, provided the catalyst is monoligated.
-
Transmetallation (TM): Slowed by steric clash between the incoming nucleophile and the ligand.[1]
-
Reductive Elimination (RE): The critical failure point. Forming the C-C bond requires the two aryl rings to swing close together. Bulky ligands (like SPhos or IPent) facilitate this by "hugging" the metal, forcing the substrate aryl groups together to relieve steric strain—a phenomenon known as steric acceleration .
Visualization: Precatalyst Activation Pathways
The following diagram illustrates how modern precatalysts bypass the induction period and instability issues of traditional Pd sources to generate the active L-Pd(0) species.
Figure 1: Activation pathways for G4 and PEPPSI precatalysts. Note that G4 activates via base-mediated reductive elimination, while PEPPSI activates via ligand dissociation.
Ligand & Catalyst Selection Guide
Selection must be data-driven. Do not guess; match the ligand properties to your substrate's specific failure mode (e.g., protodeboronation vs. steric bulk).
| Substrate Challenge | Recommended Ligand/Catalyst | Why? |
| Tetra-Ortho Biaryls (Max Steric Bulk) | SPhos or Pd-PEPPSI-IPent | SPhos offers exceptional stability; IPent is an extremely bulky NHC that forces reductive elimination. |
| Unstable Boronic Acids (Protodeboronation risk) | XPhos Pd G4 | Rapid activation at low temperatures ensures coupling occurs before the boronic acid decomposes. |
| Heterocyclic Chlorides (Electron-rich/poor) | RuPhos Pd G4 | Optimized for electron-rich substrates and secondary amines, but highly effective for heteroaryl chlorides. |
| General Hindered (Tri-ortho) | Pd-PEPPSI-IPr | The "workhorse" NHC catalyst. Air stable and highly active in dioxane/KOH systems. |
Experimental Protocols
Protocol A: The "Gold Standard" Suzuki-Miyaura (Buchwald G4 System)
Best for: High-value intermediates, unstable boronic acids, and scale-up where filtration is preferred over chromatography.
Reagents:
-
Catalyst: XPhos Pd G4 (0.5 – 2.0 mol%)
-
Ligand (Optional): XPhos (0.5 – 2.0 mol%) — Note: Adding 1:1 free ligand helps stabilize the active species for very long reactions.
-
Base: K₃PO₄ (3.0 equiv, finely ground) or K₂CO₃.
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).
-
Temperature: 80°C – 100°C.
Step-by-Step:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Pd-G4 Precatalyst (0.02 equiv).
-
Critical: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase loading to 2.0 equiv and activate catalyst before adding boron species (see optimization).
-
-
Degas: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Tip: A small amount of water is strictly necessary to dissolve the inorganic base and facilitate transmetallation.
-
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 RPM).
-
Visual Check: The reaction should turn from orange/red to black/dark brown over time.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite/Silica. Concentrate and purify.
Protocol B: The "Bulky NHC" Method (Pd-PEPPSI-IPent)
Best for: Tetra-ortho substitutions that fail with phosphines, and reactions requiring harsh bases.
Reagents:
-
Catalyst: Pd-PEPPSI-IPent (1.0 – 3.0 mol%)
-
Base: KOH (3.0 equiv) or KOtBu (for anhydrous conditions).
-
Solvent: 1,4-Dioxane (Technical grade is often acceptable, but anhydrous preferred for reproducibility).
-
Temperature: 60°C – 80°C.[2]
Step-by-Step:
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), powdered KOH (3.0 equiv), and Pd-PEPPSI-IPent (0.01 equiv) to the vial.
-
Atmosphere: Purge with Argon. (PEPPSI catalysts are air-stable in solid form, but the active cycle is oxygen-sensitive).
-
Solvent: Add 1,4-Dioxane.
-
Reaction: Heat to 80°C.
-
Note: The pyridine "throw-away" ligand dissociates upon heating, initiating the cycle.
-
-
Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second charge of boronic acid (0.5 equiv).
Decision Tree for Optimization
Use this logic flow to troubleshoot failed reactions.
Figure 2: Troubleshooting logic for hindered cross-coupling failures.
References
- Buchwald Precatalyst Evolution (G3/G4): Title: "Palladium-Catalyzed Cross-Coupling Reactions with G3 and G4 Precatalysts" Source: Sigma-Aldrich / Merck
-
PEPPSI-IPr Protocol
- Title: "Pd-PEPPSI-IPr: An Active, Sterically Demanding Cross-Coupling C
- Source: Organ, M. G., et al. Chemistry – A European Journal
-
URL:[Link]
-
Tetra-Ortho Coupling (NHC Method)
-
Mechanistic Insights (Reductive Elimination)
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Advanced Strategies for Sterically Hindered Suzuki Couplings
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically demanding substrates, specifically those incorporating the 2,4-dimethylphenyl moiety. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to help you navigate these demanding transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the challenges posed by steric hindrance in the Suzuki-Miyaura coupling.
Q1: Why is the Suzuki coupling of 2,4-dimethylphenyl boronic acid so challenging?
The primary difficulty arises from steric hindrance imposed by the two methyl groups on the aromatic ring. In the Suzuki catalytic cycle, the key bond-forming step is reductive elimination from a Pd(II) intermediate. The two ortho-methyl groups on the 2,4-dimethylphenyl group create significant steric bulk around the palladium center. This crowding destabilizes the transition state leading to reductive elimination, thereby increasing the activation energy of this crucial step and dramatically slowing down the reaction rate. This can lead to low yields, and in some cases, complete reaction failure.
Q2: What are the most common failure modes observed in these reactions?
The most prevalent issues are:
-
Low or No Conversion: The reaction stalls due to the high energy barrier for the reductive elimination step.
-
Protodeboronation: This is a major side reaction where the boronic acid starting material reacts with trace water or base to be replaced by a hydrogen atom. This non-productive pathway consumes the starting material and is often competitive with the desired slow coupling reaction.
-
Homocoupling: The aryl halide or the organoboron compound can couple with itself to form symmetric biaryl products (e.g., 4,4',6,6'-tetramethylbiphenyl), particularly at higher temperatures or with less stable catalysts.
Q3: I've heard that the choice of ligand is critical. What makes a ligand "good" for this type of coupling?
For sterically hindered couplings, the ligand's role is paramount. An effective ligand must stabilize the palladium center and, most importantly, accelerate the slow reductive elimination step. The ideal ligands are typically bulky, electron-rich monophosphines .
-
Bulkiness: A large steric profile (measured by the cone angle) promotes the formation of a coordinatively unsaturated L-Pd(0) species, which is essential for fast oxidative addition. More importantly, the steric pressure between the ligand and the bulky aryl groups on the Pd(II) intermediate helps to force them into a conformation that facilitates reductive elimination.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This increased electron density strengthens the back-bonding to the aryl groups and makes the palladium more "willing" to undergo reductive elimination to its more stable Pd(0) state.
Examples of such ligands include the Buchwald family of dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and other hindered phosphines like tricyclohexylphosphine (PCy₃).
Part 2: Troubleshooting Guide for 2,4-Dimethylphenyl Couplings
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of 2,4-dimethylphenyl boronic acid or its derivatives.
Problem 1: Low to No Product Formation (<10% Yield)
If you observe very little or no desired product, the issue likely lies with the catalyst's inability to overcome the steric barrier.
Initial Diagnosis Workflow
Purification methods for biaryl nitrophenols: recrystallization vs chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the purification of biaryl nitrophenols. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind each experimental choice. As Senior Application Scientists, we've synthesized technical data with field-proven insights to help you navigate the complexities of purifying these challenging molecules.
The Challenge of Purifying Biaryl Nitrophenols
Biaryl nitrophenols present a unique set of purification challenges due to their structural characteristics. The presence of the polar nitro and phenol functional groups often leads to strong interactions with stationary phases in chromatography and can complicate solvent selection in recrystallization.[1] Furthermore, the biaryl scaffold can introduce steric hindrance, which may affect solubility and crystal packing. In some cases, substituted biaryls can exhibit atropisomerism, where rotation around the aryl-aryl single bond is restricted, leading to separable enantiomers.[2][3][4] This phenomenon can add another layer of complexity to purification, as you may be dealing with a mixture of isomers.[2][5]
Choosing Your Purification Strategy: Recrystallization vs. Chromatography
The first critical decision in your purification workflow is selecting the most appropriate technique. Both recrystallization and chromatography have their merits and drawbacks, and the optimal choice depends on the specific characteristics of your sample and your purification goals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-(2,4-Dimethylphenyl)-2-nitrophenol
Abstract: This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(2,4-Dimethylphenyl)-2-nitrophenol. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple peak list. It delves into the causal relationships between the molecule's intricate structure and its spectral output, explaining the electronic and steric factors that govern chemical shifts and coupling constants. We will dissect the molecule into its constituent aromatic systems—the 2-nitrophenol and the 2,4-dimethylphenyl moieties—to predict and assign each proton signal. This guide also presents a comparative perspective on how ¹H NMR integrates with other analytical techniques for unambiguous structural elucidation and includes a detailed experimental protocol for data acquisition.
Foundational Principles: Deconstructing the Molecule
The structural elucidation of a complex molecule like 4-(2,4-Dimethylphenyl)-2-nitrophenol via ¹H NMR spectroscopy is a process of logical deduction. The molecule's architecture, featuring two distinct and electronically different aromatic rings linked by a single bond, presents a unique spectral puzzle. The key to interpretation lies in understanding the influence of each substituent on its local proton environment.
The primary factors at play are:
-
Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, which deshields (moves downfield) protons ortho and para to it through resonance and inductive effects. Conversely, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, shielding (moving upfield) their ortho and para protons.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the ortho-hydroxyl and nitro groups. This interaction dramatically deshields the hydroxyl proton, shifting its resonance significantly downfield.[1]
-
Steric Hindrance and Dihedral Angle: The presence of a methyl group at the C2' position causes steric hindrance, restricting the free rotation around the C4-C1' bond that links the two phenyl rings. This forces the rings into a non-planar (twisted) conformation, influencing the magnetic environment of protons near the linkage.[2][3]
Below is the structure with a systematic numbering scheme for proton assignment.
Caption: Structure of 4-(2,4-Dimethylphenyl)-2-nitrophenol with proton labeling.
Predicted ¹H NMR Spectrum: A Signal-by-Signal Interpretation
The following is a detailed interpretation of the predicted ¹H NMR spectrum, assuming acquisition in a standard solvent like CDCl₃.
Region 1: The Hydroxyl Proton (δ 10.5-11.0 ppm)
-
Signal: H-O1
-
Predicted Chemical Shift (δ): ~10.6 ppm
-
Multiplicity: Singlet (s), broad
-
Integration: 1H
-
Causality: The proton of the hydroxyl group is predicted to be extremely deshielded. This is a classic indicator of strong intramolecular hydrogen bonding with the adjacent nitro group.[4][5] This interaction localizes the proton and prevents rapid chemical exchange with solvent or trace water, resulting in a relatively sharp singlet for a hydroxyl group, though it may be somewhat broad. Its position far downfield is a key signature of the ortho-nitrophenol arrangement.
Region 2: The 2-Nitrophenol Ring Protons (δ 7.0-8.2 ppm)
This aromatic system contains three protons, each with a distinct chemical environment due to the varied electronic influence of the -OH, -NO₂, and dimethylphenyl substituents.
-
Signal: H3
-
Predicted Chemical Shift (δ): ~8.1 ppm
-
Multiplicity: Doublet (d)
-
Integration: 1H
-
Causality: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded proton on this ring.[4][5] It will be split only by H5, which is meta to it, resulting in a small coupling constant (J ≈ 2.5 Hz).
-
Signal: H5
-
Predicted Chemical Shift (δ): ~7.6 ppm
-
Multiplicity: Doublet of doublets (dd)
-
Integration: 1H
-
Causality: H5 is ortho to the bulky dimethylphenyl substituent and meta to both the -NO₂ and -OH groups. It experiences ortho coupling with H6 (J ≈ 8.5 Hz) and meta coupling with H3 (J ≈ 2.5 Hz), giving rise to a doublet of doublets.
-
Signal: H6
-
Predicted Chemical Shift (δ): ~7.1 ppm
-
Multiplicity: Doublet (d)
-
Integration: 1H
-
Causality: This proton is ortho to the electron-donating hydroxyl group, which would typically shield it. However, its chemical shift is a balance of this shielding and the deshielding from the para-nitro group. It will be split by the adjacent H5 proton (ortho coupling, J ≈ 8.5 Hz) into a doublet.
Region 3: The 2,4-Dimethylphenyl Ring Protons (δ 6.9-7.2 ppm)
This ring is generally more electron-rich due to the two electron-donating methyl groups, causing its protons to appear relatively upfield compared to those on the nitrophenol ring.
-
Signal: H6'
-
Predicted Chemical Shift (δ): ~7.15 ppm
-
Multiplicity: Doublet (d)
-
Integration: 1H
-
Causality: H6' is ortho to the C1'-C4 bond and experiences steric interaction and anisotropic effects from the nitrophenol ring. It is split by the adjacent H5' proton (ortho coupling, J ≈ 8.0 Hz).
-
Signal: H5'
-
Predicted Chemical Shift (δ): ~7.0 ppm
-
Multiplicity: Doublet of doublets (dd)
-
Integration: 1H
-
Causality: This proton is ortho to one methyl group and meta to the other. It exhibits ortho coupling to H6' (J ≈ 8.0 Hz) and a small meta coupling to H3' (J ≈ 2.0 Hz).
-
Signal: H3'
-
Predicted Chemical Shift (δ): ~6.95 ppm
-
Multiplicity: Doublet (d) or a narrow singlet
-
Integration: 1H
-
Causality: H3' is situated between the two electron-donating methyl groups (para to one, ortho to the other), making it the most shielded aromatic proton in the molecule. Its signal appears furthest upfield in the aromatic region. It should theoretically be a doublet due to meta coupling with H5', but this coupling can sometimes be too small to be resolved, appearing as a singlet.
Region 4: The Methyl Protons (δ 2.0-2.5 ppm)
-
Signals: -CH₃ (at C4') and -CH₃ (at C2')
-
Predicted Chemical Shift (δ): ~2.35 ppm and ~2.10 ppm
-
Multiplicity: Singlet (s) and Singlet (s)
-
Integration: 3H each (6H total)
-
Causality: Protons on methyl groups attached to an aromatic ring typically appear in this region.[6] Since there are no adjacent protons, both signals are sharp singlets. The C4'-methyl (para) and C2'-methyl (ortho) are in slightly different environments. The C2'-methyl is subject to greater steric and anisotropic effects from the adjacent phenyl ring, which may cause its signal to be slightly shifted relative to the C4'-methyl.
Data Summary and Comparative Analysis
Predicted ¹H NMR Data Summary
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-O1 | 10.6 | s (broad) | 1H | - |
| H3 | 8.1 | d | 1H | J_meta ≈ 2.5 |
| H5 | 7.6 | dd | 1H | J_ortho ≈ 8.5, J_meta ≈ 2.5 |
| H6' | 7.15 | d | 1H | J_ortho ≈ 8.0 |
| H6 | 7.1 | d | 1H | J_ortho ≈ 8.5 |
| H5' | 7.0 | dd | 1H | J_ortho ≈ 8.0, J_meta ≈ 2.0 |
| H3' | 6.95 | d | 1H | J_meta ≈ 2.0 |
| C4'-CH₃ | 2.35 | s | 3H | - |
| C2'-CH₃ | 2.10 | s | 3H | - |
Comparison with Other Analytical Techniques
While ¹H NMR provides a robust framework for the structure, a multi-technique approach ensures absolute certainty, a principle of paramount importance in fields like drug development.
-
¹³C NMR Spectroscopy: This technique would complement the ¹H NMR by identifying all unique carbon atoms. Proton-decoupled ¹³C NMR would show 14 distinct signals (12 aromatic, 2 methyl), confirming the asymmetry of the molecule. The chemical shifts would further corroborate the electronic environment of each carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₄H₁₃NO₃) by providing a highly accurate mass-to-charge ratio of the molecular ion. Fragmentation patterns could offer additional structural clues about the connectivity of the two rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups.[7] Expect to see a broad O-H stretch (around 3200-3500 cm⁻¹) indicative of the hydroxyl group, characteristic aromatic C-H stretches (~3100 cm⁻¹), and strong, sharp peaks for the asymmetric and symmetric N-O stretches of the nitro group (around 1550 and 1350 cm⁻¹).
Experimental Protocol for ¹H NMR Acquisition
A trustworthy and reproducible protocol is the foundation of reliable data.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[7] Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[8] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation & Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). After inserting the sample, the instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized by a process called shimming, which involves adjusting a series of shim coils. This is critical for achieving sharp, symmetrical peaks and high resolution.
-
Acquisition: A standard proton experiment is run. Key parameters include the number of scans (typically 8-16 for sufficient signal-to-noise), pulse angle (e.g., 30-90 degrees), and relaxation delay (e.g., 5 seconds to allow for full proton relaxation between pulses).
-
Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected to ensure all peaks are upright and baseline-corrected to be flat. Finally, the signals are integrated to determine the relative number of protons, and the chemical shift axis is calibrated, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Conclusion
The ¹H NMR spectrum of 4-(2,4-Dimethylphenyl)-2-nitrophenol is a rich source of structural information. A logical, stepwise interpretation, grounded in the fundamental principles of electronic and steric effects, allows for the confident assignment of every proton signal. The downfield hydroxyl singlet confirms the intramolecular hydrogen bond, while the distinct patterns of the two aromatic rings reveal their unique substitution and relative orientation. By integrating this detailed ¹H NMR analysis with complementary data from ¹³C NMR, MS, and IR spectroscopy, researchers can achieve a comprehensive and unambiguous structural characterization, a critical step in any chemical research or development pipeline.
References
-
Gerard, H., et al. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available at: [Link][2][3]
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Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Available at: [Link][1]
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR: 2-Nitrophenol. Available at: [Link][5]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link][9]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Available at: [Link][6]
-
Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link][10]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Available at: [Link][8]
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- 6. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the IR Spectrum Analysis of Nitro and Hydroxyl Groups in Biaryls
For Researchers, Scientists, and Drug Development Professionals
The Significance of Vibrational Spectroscopy in Biaryl Characterization
Biaryl moieties are a cornerstone in medicinal chemistry and materials science, offering a privileged scaffold with tunable electronic and steric properties. The dihedral angle between the two aromatic rings is a critical determinant of the molecule's overall conformation and, consequently, its biological activity or material properties. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups, such as nitro and hydroxyl groups, which are often introduced to modulate these properties.[1] Understanding their spectral signatures is paramount for reaction monitoring, quality control, and structural elucidation.
Fundamental Vibrational Modes: A Tale of Two Groups
The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups.[2] The nitro and hydroxyl groups exhibit highly characteristic and intense absorption bands, making their identification relatively straightforward.
The Nitro (–NO₂) Group: A Strong and Sharp Signature
The nitro group is distinguished by two prominent, strong absorption bands arising from the stretching vibrations of the N–O bonds.[3] Due to the large change in dipole moment during these vibrations, the resulting peaks are typically among the most intense in the spectrum.[4]
-
Asymmetric NO₂ Stretch (νₐₛ): This is a strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[5][6] This band corresponds to the two N-O bonds stretching out of phase.
-
Symmetric NO₂ Stretch (νₛ): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range.[5][6] It represents the in-phase stretching of the N-O bonds.
The Hydroxyl (–OH) Group: A Broad and Telling Peak
The hydroxyl group's IR signature is dominated by its O–H stretching vibration. Unlike the sharp peaks of the nitro group, the O–H stretch is typically a broad, strong band in the 3500-3200 cm⁻¹ region for hydrogen-bonded alcohols and phenols.[7] This broadening is a direct consequence of hydrogen bonding, which creates a variety of O-H bond environments, leading to a range of vibrational energies.[8] A sharper, less intense peak around 3600 cm⁻¹ can sometimes be observed for "free" (non-hydrogen-bonded) hydroxyl groups.[9]
Comparative Analysis in the Biaryl Context
The electronic and steric environment of a biaryl system introduces nuances to the IR spectra of nitro and hydroxyl groups. The degree of conjugation between the two rings, influenced by the dihedral angle, and the electronic nature of other substituents play a crucial role.
Electronic Effects: A Push-Pull Dynamic
The electronic character of substituents on the biaryl scaffold can significantly shift the absorption frequencies of both nitro and hydroxyl groups.
-
Nitro Group: The nitro group is a strong electron-withdrawing group.[2] When an electron-donating group (EDG) is present on the biaryl system, it can increase electron density in the ring through resonance. This enhanced conjugation weakens the N-O bonds, causing a shift of both the asymmetric and symmetric stretching frequencies to lower wavenumbers (a red shift).[2]
-
Hydroxyl Group: The hydroxyl group is an electron-donating group. The presence of electron-withdrawing groups (EWGs) on the biaryl rings will pull electron density away from the oxygen atom, strengthening the O-H bond and shifting the stretching frequency to a higher wavenumber (a blue shift), although this effect can be masked by changes in hydrogen bonding.
Steric Effects and Dihedral Angle: A Twist in the Tale
The dihedral angle between the two aryl rings in a biaryl system is a key structural parameter that influences the extent of π-conjugation. In a planar conformation, maximum conjugation is achieved. However, steric hindrance, particularly from ortho-substituents, can force the rings to twist, reducing conjugation.[10]
While direct, extensive experimental IR data correlating the dihedral angle with ν(NO₂) and ν(O-H) in a systematic series of biaryls is not abundant in the readily available literature, we can infer the expected trends based on established spectroscopic principles:
-
For Nitro-substituted Biaryls: As the dihedral angle increases, π-conjugation between the nitro-substituted ring and the second aryl ring decreases. This reduction in conjugation would be expected to shift the NO₂ stretching frequencies to slightly higher wavenumbers, approaching the values seen in non-conjugated nitroarenes.
-
For Hydroxyl-substituted Biaryls: The effect of the dihedral angle on the O-H stretching frequency is more complex. While reduced conjugation might have a minor electronic effect, the dominant factor is often the steric environment's influence on intermolecular and intramolecular hydrogen bonding. Changes in the dihedral angle can alter the proximity of the hydroxyl group to potential hydrogen bond acceptors, leading to significant shifts in the broad O-H absorption band.
The following table summarizes the expected comparative IR characteristics:
| Feature | Nitro (–NO₂) Group in Biaryls | Hydroxyl (–OH) Group in Biaryls |
| Primary Absorptions | Asymmetric (νₐₛ) & Symmetric (νₛ) Stretches | O–H Stretch |
| Typical Frequency Range | νₐₛ: 1550-1475 cm⁻¹νₛ: 1360-1290 cm⁻¹[5][6] | 3500-3200 cm⁻¹ (H-bonded)[7] |
| Peak Shape | Sharp and Strong | Broad and Strong |
| Influence of EDGs | Shift to lower wavenumber (Red Shift)[2] | Minor shift to lower wavenumber |
| Influence of EWGs | Shift to higher wavenumber (Blue Shift) | Shift to higher wavenumber (Blue Shift) |
| Effect of Increased Dihedral Angle | Expected slight shift to higher wavenumber | Complex; depends on changes to H-bonding |
Experimental Protocols
Obtaining high-quality IR spectra is crucial for accurate analysis. The choice of sample preparation technique depends on the physical state of the biaryl compound.
Attenuated Total Reflectance (ATR) FTIR: The Modern Standard
ATR-FTIR is often the preferred method for solid and liquid samples due to its minimal sample preparation.[11]
Step-by-Step Protocol for ATR-FTIR:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is meticulously clean.[2]
-
Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[7]
-
Sample Application: Place a small amount of the solid biaryl sample directly onto the ATR crystal.[2]
-
Applying Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal.[2]
-
Spectrum Acquisition: Collect the IR spectrum of the sample.
KBr Pellet Method: The Traditional Approach
This technique involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to IR radiation.
Step-by-Step Protocol for KBr Pellet Preparation:
-
Grinding: Finely grind approximately 1-2 mg of the solid biaryl sample with an agate mortar and pestle.[10]
-
Mixing: Add about 100-200 mg of dry KBr powder to the ground sample and mix thoroughly.[10]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
Visualizing the Workflow
To aid in understanding the experimental and analytical processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for IR analysis of biaryl compounds.
Caption: Logical workflow for IR spectral data interpretation.
Conclusion
The IR spectral analysis of nitro and hydroxyl groups in biaryls provides a wealth of information for the modern researcher. While the fundamental absorption regions are well-established, a deeper understanding of how the unique electronic and steric properties of the biaryl scaffold modulate these frequencies is key to accurate structural interpretation. The sharp, distinct peaks of the nitro group and the broad, environmentally sensitive absorption of the hydroxyl group offer complementary insights. By employing robust experimental protocols and a logical analytical framework, IR spectroscopy remains an indispensable tool in the development and characterization of novel biaryl compounds.
References
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
SPECTROSCOPY ONLINE. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
-
WikiEducator. Chapter-17 Infrared spectroscopy (Vibrational Modes). Available at: [Link]
-
PMC (PubMed Central). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Available at: [Link]
-
SPECTROSCOPY ONLINE. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]
-
Chemistry LibreTexts. 2.3 THE MODES OF STRETCHING AND BENDING. Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
PMC (PubMed Central). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available at: [Link]
-
PMC (PubMed Central). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Available at: [Link]
-
ResearchGate. Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Available at: [Link]
-
PLOS ONE. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Available at: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available at: [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Available at: [Link]
-
ResearchGate. Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Available at: [Link]
-
ResearchGate. The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion. Available at: [Link]
-
SPECTROSCOPY ONLINE. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Research Article. Available at: [Link]
-
University of Calgary. IR: nitro groups. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethylphenyl Nitrophenols
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Dimethylphenyl nitrophenols, also known as dinitrocresols, are a class of compounds with various industrial and agricultural applications, but also with significant toxicological profiles. Distinguishing between their various isomers is paramount for both environmental monitoring and toxicological assessment. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of key dimethylphenyl nitrophenol isomers, supported by experimental data and established fragmentation principles.
The Role of Mass Spectrometry in Isomer Differentiation
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), is a powerful tool for the identification and quantification of organic molecules. The key to differentiating isomers often lies in the subtle yet significant differences in their mass spectral fragmentation patterns. The relative positions of the methyl, nitro, and hydroxyl groups on the aromatic ring influence the stability of the molecular ion and the subsequent fragmentation pathways, leading to a unique "fingerprint" for each isomer.
Fundamental Fragmentation Pathways of Nitroaromatic Compounds
Under electron ionization, nitroaromatic compounds undergo several characteristic fragmentation reactions. Understanding these foundational pathways is essential for interpreting the mass spectra of dimethylphenyl nitrophenols.
-
Loss of a Nitro Radical (•NO₂): This is a common fragmentation pathway for nitroaromatic compounds, resulting in a fragment ion with a mass-to-charge ratio (m/z) of [M-46]⁺.
-
Loss of Nitric Oxide (•NO): The molecular ion can also lose a nitric oxide radical, leading to a fragment at [M-30]⁺. This often involves a rearrangement where an oxygen atom from the nitro group is transferred to the aromatic ring.
-
Loss of a Hydroxyl Radical (•OH): For nitrophenols, the presence of the hydroxyl group can lead to the loss of an •OH radical, particularly when a nitro group is in the ortho position (the "ortho effect"). This results in a fragment at [M-17]⁺.
-
Loss of Carbon Monoxide (CO): Subsequent fragmentation of primary fragment ions often involves the loss of a neutral carbon monoxide molecule, resulting in a decrease of 28 m/z units.
-
Cleavage of the Methyl Group: The methyl group can be lost as a methyl radical (•CH₃), leading to a fragment at [M-15]⁺.
Comparative Fragmentation Analysis of Dimethylphenyl Nitrophenol Isomers
The following section compares the EI mass spectral data of two common dimethylphenyl nitrophenol isomers: 4-methyl-2,6-dinitrophenol and 2-methyl-4,6-dinitrophenol.
Table 1: Comparison of Key Fragment Ions for Two Dimethylphenyl Nitrophenol Isomers
| m/z | Proposed Ion Structure/Fragment | 4-Methyl-2,6-dinitrophenol (2,6-Dinitro-p-cresol) | 2-Methyl-4,6-dinitrophenol (4,6-Dinitro-o-cresol) | Rationale for Fragmentation Differences |
| 198 | [M]⁺• (Molecular Ion) | Present | Present | The molecular ion is observed for both isomers.[1][2] |
| 181 | [M-OH]⁺ | Minor | Significant | The "ortho effect" between the hydroxyl and a nitro group in 2-methyl-4,6-dinitrophenol facilitates the loss of the hydroxyl radical.[2] |
| 168 | [M-NO]⁺• | Significant | Minor | The relative position of the substituents influences the ease of rearrangement leading to NO loss. |
| 152 | [M-NO₂]⁺ | Present | Present | Loss of a nitro group is a common pathway for both isomers. |
| 140 | [M-NO-CO]⁺• | Present | Present | Subsequent loss of CO from the [M-NO]⁺• fragment.[1] |
| 122 | [M-NO₂-NO]⁺ | Present | Present | Stepwise loss of both nitro functionalities in different forms. |
| 92 | [C₆H₄O]⁺• | Present | Present | Represents a fragment of the phenol ring after loss of substituents. |
| 77 | [C₆H₅]⁺ | Present | Present | A common fragment indicating the benzene ring. |
The mass spectrum of 2,6-Dinitro-p-cresol can be found in the NIST WebBook and other chemical databases.[3][4] Similarly, the mass spectrum for 4,6-Dinitro-o-cresol is also available for comparison.[2][5][6]
Experimental Protocol: GC-MS Analysis of Dimethylphenyl Nitrophenols
This protocol outlines a robust method for the separation and identification of dimethylphenyl nitrophenol isomers using gas chromatography-mass spectrometry. Due to the polarity and potential for thermal degradation of these compounds, derivatization is often recommended to improve chromatographic peak shape and sensitivity. However, with modern inert GC columns and liners, direct analysis is also feasible. This protocol will focus on the direct analysis approach.
Materials and Reagents
-
Dimethylphenyl nitrophenol isomer standards (e.g., 4-methyl-2,6-dinitrophenol, 2-methyl-4,6-dinitrophenol)
-
High-purity solvents (e.g., acetone, ethyl acetate, hexane)
-
Anhydrous sodium sulfate
-
GC-MS grade helium (carrier gas)
Sample Preparation
-
Extraction: For solid samples (e.g., soil), a solvent extraction using a mixture of acetone and hexane (1:1 v/v) is effective. For aqueous samples, liquid-liquid extraction with a suitable solvent like ethyl acetate at an acidic pH (e.g., pH 2) is recommended.[7]
-
Drying: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.
-
Inlet: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 50 to 300.
-
Data Analysis
-
Identify the chromatographic peaks corresponding to the dimethylphenyl nitrophenol isomers based on their retention times.
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with reference spectra from libraries (e.g., NIST, Wiley) and with the fragmentation patterns discussed in this guide to confirm the identity of each isomer.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of dimethylphenyl nitrophenols.
Proposed Fragmentation Pathway of 2-Methyl-4,6-dinitrophenol
Caption: Key fragmentation pathways for 2-methyl-4,6-dinitrophenol in EI-MS.
Conclusion
The differentiation of dimethylphenyl nitrophenol isomers by mass spectrometry is achievable through a careful analysis of their fragmentation patterns. The "ortho effect" and other steric and electronic influences of the substituent groups lead to distinct differences in the relative abundances of key fragment ions. By employing a robust GC-MS method and understanding the fundamental principles of nitroaromatic fragmentation, researchers can confidently identify and distinguish between these important isomeric compounds. This guide provides a foundational framework for such analyses, empowering scientists in their analytical endeavors.
References
-
PubChem. (n.d.). 2,6-Dinitro-p-cresol. Retrieved from [Link]
-
mzCloud. (2014, December 2). 2 Methyl 4 6 dinitrophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cresols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-methyl, 4,6-dinitro-. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Comparison of the instrumental response of different constituents of specific pesticides. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-methyl-2,6-dinitro-. Retrieved from [Link]
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- 3. 2,6-Dinitro-p-cresol(609-93-8) MS spectrum [chemicalbook.com]
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- 5. mzCloud – 2 Methyl 4 6 dinitrophenol [mzcloud.org]
- 6. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]
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Safety Operating Guide
4-(2,4-Dimethylphenyl)-2-nitrophenol proper disposal procedures
Executive Summary: Immediate Action Protocol
Chemical Identity: 4-(2,4-Dimethylphenyl)-2-nitrophenol Hazard Class (Inferred): Toxic (6.1), Irritant, Environmental Hazard.[1] Disposal Method: High-Temperature Incineration (Destruction).[1] Critical Prohibition: DO NOT mix with strong bases (NaOH, KOH) or oxidizers.[1][2]
Chemical Profile & Hazard Identification
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact biphenyl derivative may be sparse in public commodity databases, its functional groups dictate its safety profile.[2] We treat this as a high-toxicity research chemical .[1][2]
-
Structural Analysis: This molecule is a nitrophenol substituted with a lipophilic dimethylphenyl group.[1][2]
-
The Nitro Group (-NO₂ at pos. 2): Electron-withdrawing, increasing the acidity of the phenolic hydroxyl.[1] This creates a risk of forming unstable nitrophenolate salts if exposed to bases.[1][2]
-
The Biphenyl/Dimethyl Moiety: Significantly increases lipophilicity (LogP).[1][2] This enhances skin permeation rates, making dermal exposure a critical vector for systemic toxicity.[1][2]
-
-
Key Hazards:
Pre-Disposal Stabilization & Segregation
Proper disposal begins at the bench.[1][2] You must segregate this waste stream immediately to prevent the formation of shock-sensitive or water-soluble toxins that complicate downstream destruction.[1]
Segregation Rules (The "Why" and "How")
| Incompatible Class | Interaction Risk | Action |
| Strong Bases (NaOH, KOH, Amines) | CRITICAL: Forms nitrophenolate salts.[1] While mono-nitrophenols are less explosive than tri-nitrophenols (Picric acid), the salts are often more shock-sensitive and water-soluble, risking groundwater contamination.[1] | NEVER add to basic waste streams.[1][2] Keep pH < 7.[1][2][3] |
| Oxidizers (Peroxides, Nitrates) | Potential for vigorous exothermic reaction or ignition.[1][2] | Segregate into "Organic - Toxic" streams, away from oxidizers.[1][2] |
| Reducing Agents (Hydrides) | Exothermic reduction of the nitro group to amines (uncontrolled reaction).[1] | Keep separate. |
| Metals | Acidic phenol can react with metals to form hydrogen gas and metal salts.[1][2] | Use Glass or HDPE containers only. |
Waste Stream Classification
Since this specific isomer is likely a research chemical, it may not have a specific EPA RCRA "P" or "U" list code.[1][2] You must classify it based on Generator Knowledge and Toxicity Characteristics .[1][2]
-
Primary Classification: Non-Halogenated Organic Solvent/Solid Waste (Toxic).[1][2]
-
RCRA Code Recommendation (US):
-
European Waste Code (EWC): 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]
Step-by-Step Disposal Protocol
Step 1: Collection & Containerization[1][3]
-
Container Material: Use Amber Glass (to prevent UV degradation) or High-Density Polyethylene (HDPE) .[1]
-
Solvent Vehicle: If the material is in solution, ensure the solvent is compatible with incineration (e.g., Methanol, Ethanol, Acetone).[1][2] Avoid halogenated solvents (DCM/Chloroform) if possible to reduce incineration costs, unless the synthesis required them.[2]
Step 2: Labeling
Label the container clearly before adding waste.[1][2] Use a "Hazardous Waste" tag with the following specifics:
-
Constituents: "4-(2,4-Dimethylphenyl)-2-nitrophenol, [Solvent Name]"
-
Hazards: "TOXIC," "IRRITANT," "DO NOT MIX WITH BASES."[1][2]
Step 3: Waste Handoff
-
Neutralization: DO NOT attempt to neutralize this chemical in the lab.[1][2] The risk of forming nitrophenolate salts outweighs the benefit of pH adjustment.[1][2] Leave that to the professional disposal facility.[1][2]
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration with a secondary combustion chamber and scrubber system (to handle NOₓ emissions).[1]
Step 4: Spill Cleanup (Immediate Response)
If solid material is spilled:
-
Evacuate the immediate area.
-
PPE: Wear Nitrile gloves (double gloved) and a P100 respirator.[1][2]
-
Absorb: Cover with an inert absorbent (Vermiculite or Sand).[1][2] Do not use combustible materials like paper towels or sawdust (nitro compounds can act as oxidizers in fire).[1][2]
-
Scoop: Use plastic tools (spark-proof) to transfer to the waste container.
-
Decontaminate: Wash surface with a mild detergent and water; collect all rinsate as hazardous waste.[1][2]
Visual Workflow (Decision Tree)
Figure 1: Decision tree for the safe segregation and containerization of nitrophenol derivative waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link]
-
European Chemicals Agency (ECHA). (2023).[1][2] Guidance on the compilation of safety data sheets (Waste Management). [Link]
-
PubChem. (2024).[1][2][6] 2-Nitrophenol Compound Summary (Analogous Functional Group Safety Data). National Library of Medicine.[1][2] [Link]
Sources
- 1. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. ashp.org [ashp.org]
- 6. (2,4-diMethylphenyl)(2-nitrophenyl)sulfane | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
